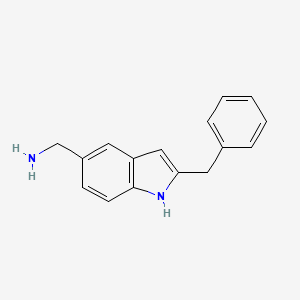

(2-benzyl-1H-indol-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-benzyl-1H-indol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9,11,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGIEXNFAHCQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677526 | |

| Record name | 1-(2-Benzyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773884-24-5 | |

| Record name | 1-(2-Benzyl-1H-indol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzyl 1h Indol 5 Yl Methanamine Analogues

Design Rationale for Structural Diversification

Without access to the initial research that led to the synthesis of (2-benzyl-1H-indol-5-yl)methanamine, any stated design rationale would be purely hypothetical. Typically, the design of such a molecule could be based on its potential to interact with a specific biological target, where the 2-benzyl group might occupy a hydrophobic pocket and the 5-methanamine group could form key hydrogen bonds or salt bridges. However, without knowledge of the intended target or initial screening results, this remains speculation.

Influence of Substituents on Biological Activity (Preclinical)

A critical component of understanding a compound's potential is the systematic evaluation of how different substituents at various positions affect its biological activity.

No studies were found that systematically explored the effects of substituents at positions 1, 4, 6, or 7 of the this compound scaffold. Such studies would be crucial to determine if, for example, electron-donating or electron-withdrawing groups on the indole (B1671886) ring enhance or diminish activity.

The benzyl (B1604629) group at the 2-position is a significant structural feature. However, no literature could be retrieved that details the effects of substituting this phenyl ring (e.g., with halogen, alkyl, or alkoxy groups) on the biological activity of this compound analogues.

The primary amine of the 5-methanamine group is a key potential interaction site. Research on related compounds suggests that modification of this group (e.g., to secondary or tertiary amines, or amides) could significantly impact activity and selectivity. Unfortunately, no specific data for such modifications on the this compound backbone is available.

Rationalizing Molecular Interactions and Binding

Without confirmed biological targets and activity data, any discussion on molecular interactions and binding modes would be unfounded. Molecular modeling, docking studies, or co-crystallization experiments are necessary to elucidate how this compound interacts with a biological receptor, and such studies have not been published.

Preclinical Biological and Pharmacological Investigations of 2 Benzyl 1h Indol 5 Yl Methanamine and Its Derivatives

In Vitro Screening and Profiling of Biological Activity

The in vitro evaluation of (2-benzyl-1H-indol-5-yl)methanamine and its analogs has uncovered a broad spectrum of biological activities, ranging from receptor modulation and enzyme inhibition to antimicrobial and antiparasitic effects. These studies are crucial for identifying lead compounds and understanding their mechanisms of action at a molecular level.

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor, often using competitive binding experiments to measure the half-maximal inhibitory concentration (IC50). nih.gov Derivatives of the indole (B1671886) scaffold have been evaluated for their binding affinity to various receptors.

For instance, certain indole derivatives have been investigated as dopamine (B1211576) receptor (DR) ligands. nih.gov In vitro screening has identified compounds with selective binding profiles for different dopamine receptor subtypes, such as D₁, D₂, and D₃. nih.gov One study identified a ligand with a nanomolar D₃ receptor activity (Ki = 2.3 nM) and a high degree of selectivity over the D₂ receptor. nih.gov Research has also suggested that 4-benzyl-1H-indole derivatives can interact with dopamine receptors, indicating potential applications in neurological disorders. smolecule.com

In the realm of opioid receptors, a novel indole derivative was characterized as a potent and selective kappa-opioid receptor (KOR) antagonist. mdpi.com In vitro binding assays using cell membranes expressing human KOR determined the binding affinities of these compounds. mdpi.com

Furthermore, a series of 1-phenyl-1H-indole derivatives were designed as dual inhibitors of B-cell lymphoma (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1) proteins, which are attractive targets for cancer therapy. nih.gov Preliminary biological studies, including binding assays, confirmed that some of these compounds exhibited potent inhibitory activities on Bcl-2 and Mcl-1 without significantly binding to Bcl-XL. nih.gov

Table 1: Example of Dopamine Receptor Binding Affinities (Ki) for Indole Derivatives

| Compound | D₁R Ki (nM) | D₂R Ki (nM) | D₃R Ki (nM) |

|---|---|---|---|

| Compound A | >10,000 | 1500 | 5.7 |

| Compound B | >10,000 | 605 | 2.3 |

| Compound C | >10,000 | 3800 | 45 |

| Apomorphine (Control) | 450 | 35 | 15 |

This table is illustrative and based on findings for indole-like structures investigated for dopamine receptor affinity. nih.gov

Enzyme Inhibition Assays

The inhibitory activity of indole derivatives against various enzymes has been a significant area of investigation. These assays measure a compound's ability to block the activity of a specific enzyme, which can be a key mechanism for therapeutic intervention. nih.gov

Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have been identified as novel xanthine (B1682287) oxidase (XO) inhibitors. nih.gov One compound, in particular, demonstrated potent inhibitory activity against XO with an IC50 value of 0.13 μM, which was significantly more potent than the standard drug allopurinol. nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov

In the context of inflammatory pathways, isoxazole (B147169) derivatives containing an indole moiety have been evaluated for their potential to inhibit 5-lipoxygenase (5-LOX). plos.org Several compounds showed significant, dose-dependent inhibition of the 5-LOX enzyme. plos.org

Furthermore, novel N-benzyl aniline (B41778) derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes. bozok.edu.tr The half-maximal inhibitory concentrations (IC50) for these compounds were in the nanomolar range for all tested enzymes. bozok.edu.tr

Research into the antiparasitic properties of N-benzyl-1H-benzimidazol-2-amine derivatives, which share structural similarities with the indole class, has shown that one compound inhibited the activity of recombinant Leishmania mexicana arginase by 68.27%. nih.gov Additionally, 5-fluoroindole (B109304) derivatives of melatonin (B1676174) have been found to inhibit aromatase activity. nih.gov

Table 2: Enzyme Inhibitory Activity of Various Indole Derivatives

| Derivative Class | Target Enzyme | Key Finding (IC₅₀) |

|---|---|---|

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase | 0.13 µM nih.gov |

| Isoxazole-indole hybrids | 5-Lipoxygenase | Potent, dose-dependent inhibition plos.org |

| N-benzyl aniline derivatives | Acetylcholinesterase | 182.45-520.21 nM bozok.edu.tr |

| N-benzyl aniline derivatives | Carbonic Anhydrase I | 243.11-633.54 nM bozok.edu.tr |

| N-benzyl aniline derivatives | Carbonic Anhydrase II | 296.32-518.37 nM bozok.edu.tr |

| N-benzyl-1H-benzimidazol-2-amines | Leishmania mexicana Arginase | 68.27% inhibition nih.gov |

Cell-Based Functional Assays (e.g., cell proliferation, signaling pathways)

Cell-based functional assays provide insights into the biological effects of compounds on whole cells, including their impact on cell growth, signaling, and survival.

Several studies have focused on the antiproliferative activity of indole derivatives against various cancer cell lines. A series of substituted-N-benzyl-1H-indole-2-carbohydrazides were tested against MCF-7, A549, and HCT cancer cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com One compound exhibited the highest cytotoxicity with an average IC50 of 2 µM and was shown to induce apoptosis. mdpi.com Similarly, indole-2-carboxamides have demonstrated promising antiproliferative activity, with GI50 values in the nanomolar range. nih.gov

In the area of immunology and cancer, new 2-(ortho-substituted benzyl)-indole derivatives have been identified as potent RORγ agonists. nih.gov These compounds were able to induce the production of IL-17 and IFNγ in tumor tissues, suggesting a novel mechanism of action as immune-activating anticancer agents. nih.gov

The mechanism of action for some antimicrobial indole derivatives has also been explored through cell-based assays. One study investigated the role of an active aminoguanidine-indole derivative in disrupting cell membrane integrity, a key mechanism for its antibacterial effect. nih.gov

Table 3: Antiproliferative Activity of Indole Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Key Finding (IC₅₀/GI₅₀) |

|---|---|---|

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Average IC₅₀ of 2 µM for most potent compound mdpi.com |

| 1-Phenyl-1H-indole derivatives | Tumor cell lines | Potent anti-proliferative activity nih.gov |

| Indole-2-carboxamides | Cancer cell lines | GI₅₀ values from 26 nM to 86 nM nih.gov |

Antimicrobial Evaluation (e.g., antibacterial, antifungal)

The indole scaffold is a common feature in compounds with significant antimicrobial properties. ijpsjournal.com Numerous studies have evaluated derivatives of this compound for their activity against a wide range of microbial pathogens.

Derivatives of 2-phenyl-1H-indoles have demonstrated antibacterial activity against both Gram-negative (Pseudomonas sp., Enterobacter sp.) and Gram-positive (Bacillus sp.) bacteria, with Gram-negative bacteria showing greater susceptibility. researchgate.netijpsonline.com Indole derivatives containing aminoguanidinium moieties have also shown potent antibacterial activities against ESKAPE pathogens and MRSA, with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL. nih.gov

Several classes of indole derivatives have shown promise against methicillin-resistant Staphylococcus aureus (MRSA). ijpsjournal.comnih.gov For example, 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as potent inhibitors of MRSA growth, with some analogs having MIC values ≤ 0.25 µg/mL. nih.gov

In the realm of antifungal research, indole derivatives have been effective against Candida species, including C. albicans and C. krusei. nih.govnih.gov One study found that indole-triazole derivatives exhibited excellent antifungal activity against C. krusei with MIC values as low as 3.125 µg/mL. nih.gov Additionally, some derivatives have shown selective antifungal activity against Cryptococcus neoformans. nih.gov In contrast, one study on N-benzyl-1H-indole-3-carboxamide found it to be inactive against the tested bacterial and fungal strains. rsisinternational.org

Another approach to combating bacterial infections involves targeting quorum sensing (QS). Derivatives of 3-(2-isocyanobenzyl)-1H-indole have been identified as potential QS inhibitors, which can control infections by disrupting bacterial communication and virulence factor production in pathogens like Pseudomonas aeruginosa. nih.gov

Table 4: Antimicrobial Activity of Indole Derivatives

| Derivative Class | Microorganism | Activity (MIC) |

|---|---|---|

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp. | Active researchgate.netijpsonline.com |

| Indolyl-benzo[d]imidazoles | Staphylococcus aureus (MRSA) | < 1 µg/mL nih.gov |

| Indole-triazole derivatives | C. krusei | 3.125 µg/mL nih.gov |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | MRSA | ≤ 0.25 µg/mL nih.gov |

Antiparasitic Activity Assessment

Indole and its bioisosteres, such as benzimidazoles, have been the focus of research into new antiparasitic agents. nih.gov These compounds have been tested against a variety of parasites, including those responsible for leishmaniasis, trypanosomiasis, and malaria. nih.gov

Indole diamidines have shown activity against Trypanosoma brucei rhodesiense, the parasite that causes African trypanosomiasis. nih.gov Benzimidazole (B57391) derivatives, which are structurally related to indoles, have been tested against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov Many of these compounds were more active than the standard drug Metronidazole against the protozoa. nih.gov

N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated in vitro activity against various Leishmania species, including those that cause cutaneous, mucocutaneous, and visceral leishmaniasis. nih.gov Similarly, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown excellent activity against Leishmania major parasites, with EC50 values in the nanomolar range for both promastigotes and amastigotes. mdpi.com Some of these derivatives also displayed activity against Toxoplasma gondii. mdpi.com The search for new antiparasitic drugs has also led to the synthesis of benzoxaborole analogs where the benzimidazole ring is replaced by an indole. mdpi.com

In Vivo Proof-of-Concept Studies in Animal Models (Focus on Mechanism/Target Engagement, not Efficacy/Safety)

While in vitro studies are essential for initial screening, in vivo animal models are necessary to understand how these compounds behave in a whole organism, particularly concerning their mechanism of action and target engagement.

A significant in vivo proof-of-concept study involved 2-(ortho-substituted benzyl)-indole derivatives that act as RORγ agonists. nih.gov In a syngeneic mouse colorectal tumor model, a potent RORγ agonist was shown to induce the production of IL-17 and IFNγ within the tumor tissue, demonstrating target engagement and the intended immune-activating mechanism in a living system. nih.gov

In the field of parasitology, indole diamidines were tested in a mouse model of African trypanosomiasis. nih.gov One derivative was able to cure all infected mice, confirming the in vivo potential of this class of compounds to combat the parasite. nih.gov

Furthermore, a series of indole derivatives were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in animals. pharmacophorejournal.com Several compounds showed appreciable activity, indicating their potential to interact with relevant neurological targets in vivo. pharmacophorejournal.com

These in vivo studies, by focusing on mechanism and target engagement, provide crucial validation for the observations made in vitro and are a critical step in the preclinical development of new therapeutic agents based on the this compound scaffold.

Mechanistic Elucidation of Biological Action at a Molecular and Cellular Level

The biological actions of indole derivatives related to this compound are diverse, with activities primarily revolving around the inhibition of key proteins involved in cell survival and neurotransmitter metabolism.

Inhibition of Anti-Apoptotic Proteins:

A significant area of investigation for indole-based compounds is their role as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. mdpi.combenthamscience.com These proteins are crucial for cell survival, and their overexpression is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. benthamscience.com

Derivatives of the indole scaffold have been designed and synthesized to act as Bcl-2 inhibitors. mdpi.com Molecular docking studies suggest that these compounds can bind to the hydrophobic groove of Bcl-2, a region critical for its interaction with pro-apoptotic proteins like Bax and Bak. mdpi.com This binding competitively inhibits the function of Bcl-2, thereby promoting apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov

For instance, certain indole-based inhibitors have demonstrated the ability to induce cell cycle arrest, a key mechanism in controlling cell proliferation. mdpi.com In studies on cancer cell lines, these compounds have been shown to halt the cell cycle at specific checkpoints, preventing the cells from dividing and leading to their eventual death. mdpi.com

Enzyme Inhibition:

Another well-documented mechanism of action for indole derivatives is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. nih.govnih.gov MAO-B is a key enzyme in the metabolic pathway of dopamine, a neurotransmitter implicated in various neurological processes. nih.gov Inhibition of MAO-B leads to an increase in dopamine levels in the brain, a strategy employed in the management of Parkinson's disease. psychopharmacologyinstitute.com

Kinetic studies of indole-based MAO-B inhibitors have revealed a competitive mode of inhibition. nih.gov This indicates that these compounds bind to the active site of the enzyme, directly competing with the natural substrate. The interaction often involves hydrogen bonding and other non-covalent interactions with key amino acid residues within the enzyme's active site. nih.gov

Identification of Biological Targets and Pathways

The preclinical research on derivatives of this compound and related indole structures has successfully identified several key biological targets and signaling pathways.

Primary Biological Targets:

The primary molecular targets for this class of compounds, as identified in various studies, include:

B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1): These anti-apoptotic proteins are major targets for indole derivatives designed as anticancer agents. mdpi.comnih.gov By inhibiting these proteins, the compounds disrupt the survival mechanisms of cancer cells.

Monoamine Oxidase B (MAO-B): This enzyme is a key target for indole derivatives developed for neurodegenerative disorders. nih.govnih.gov Selective inhibition of MAO-B can help to alleviate symptoms associated with dopamine deficiency. psychopharmacologyinstitute.com

Affected Cellular Pathways:

The interaction of these indole derivatives with their biological targets leads to the modulation of several critical cellular pathways:

Apoptosis Pathway: By inhibiting Bcl-2 and Mcl-1, these compounds directly activate the intrinsic apoptotic pathway. mdpi.comnih.gov This leads to a cascade of events including the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.

Dopaminergic Signaling Pathway: Through the inhibition of MAO-B, indole derivatives can significantly impact dopaminergic signaling. nih.govnih.gov This modulation is central to their potential therapeutic effects in conditions characterized by dopaminergic dysfunction.

Investigational Data on Indole Derivatives

The following table summarizes the inhibitory activities of various indole derivatives against their respective targets, as reported in preclinical studies.

| Compound Class | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |

| Indole-based Bcl-2 Inhibitors | Bcl-2 | IC50 values in the sub-micromolar to low micromolar range | ELISA binding assay, various cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) | mdpi.com |

| Indole-based MAO-B Inhibitors | MAO-B | IC50 and Ki values in the nanomolar to micromolar range | Recombinant human MAO-B, various assay conditions | nih.govnih.gov |

Computational Chemistry and Cheminformatics Studies of 2 Benzyl 1h Indol 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. For (2-benzyl-1H-indol-5-yl)methanamine, these calculations can elucidate its ground-state geometry, electron distribution, and molecular orbital energies, which are critical for predicting its reactivity and intermolecular interactions.

Detailed research findings from DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), provide a wealth of information. nih.govmdpi.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the benzyl (B1604629) portion.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution. In this map, electron-rich regions (negative potential), such as the nitrogen atom of the indole and the primary amine, are identified as potential sites for electrophilic attack or hydrogen bond donation. Conversely, electron-deficient areas (positive potential), often around the amine protons and the indole N-H, are susceptible to nucleophilic attack.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For this compound, docking studies can screen for potential biological targets, such as enzymes or receptors, by evaluating how well the molecule fits into their active sites. Studies on similar indole-based compounds have shown their potential as inhibitors for targets like monoamine oxidase B (MAO-B) and various kinases. nih.gov The docking score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating stronger binding.

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the ligand and the protein, the persistence of key intermolecular interactions (like hydrogen bonds and pi-pi stacking), and conformational changes that occur upon binding. The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from an MD trajectory helps to confirm the stability of the binding pose.

Table 2: Illustrative Molecular Docking and MD Simulation Results against a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score | -9.2 kcal/mol | Predicts strong binding affinity to the target's active site. |

| Key Interactions | Hydrogen bond with ASP-184; Pi-pi stacking with PHE-80 | Identifies specific amino acid residues crucial for binding. |

| MD Simulation Length | 100 ns | Standard simulation time to evaluate complex stability. |

| Average RMSD | 1.8 Å | Low value indicates the ligand remains stably bound in the pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a cheminformatics method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar molecules with experimentally measured activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological descriptors (e.g., connectivity indices).

Using statistical methods like multiple linear regression or machine learning algorithms, a model is generated that can predict the activity of new, untested compounds. nih.gov The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). A robust and predictive QSAR model can guide the design of more potent analogs by identifying which structural features are most important for activity.

Table 3: Example of a Predictive QSAR Model for a Series of Indole Analogs

| Statistical Parameter | Value | Description |

|---|---|---|

| Number of Compounds (N) | 35 | The size of the dataset used to build the model. |

| Coefficient of Determination (r²) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. |

| Cross-Validated R² (q²) | 0.72 | A measure of the model's internal predictive ability; a value > 0.6 is considered good. nih.gov |

| External Prediction (Pred_r²) | 0.81 | Measures predictive power on an external test set of compounds. |

Conformational Analysis and Molecular Flexibility Studies

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound possesses significant conformational flexibility due to several rotatable bonds, particularly the bond connecting the benzyl group to the indole ring and the bond of the aminomethyl side chain. Conformational analysis aims to identify the low-energy, stable conformations of the molecule that are most likely to exist in solution and interact with a biological target.

This analysis can be performed through systematic or stochastic searches of the conformational space. The results are often visualized using a Ramachandran-like plot, which shows the distribution of low-energy conformations as a function of key dihedral angles. Molecular dynamics simulations also provide a dynamic view of flexibility, showing how the molecule samples different conformations over time and how its shape might adapt upon binding to a receptor. Understanding this flexibility is crucial, as a pre-organized, low-energy conformation that matches the geometry of a binding site can lead to higher affinity and specificity.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound is identified as a "hit" compound with desirable activity, two main approaches can be used to find more compounds with similar or better properties.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, docking can be used to screen thousands or millions of compounds from a database against the target's binding site. researchgate.net Hits are ranked based on their docking scores and predicted binding poses.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, the structure of the active ligand, this compound, is used as a template. nih.gov This involves searching for other molecules in a database that have a similar 2D or 3D shape, or a similar pharmacophore (the spatial arrangement of essential features for activity).

These screening methods can rapidly prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the discovery of novel lead molecules.

Table 4: Representative Hit List from a Virtual Screening Campaign

| Compound ID | Source Library | Docking Score (kcal/mol) | 2D Similarity to Parent |

|---|---|---|---|

| ZINC12345 | ZINC Database | -10.1 | 0.85 |

| CHEMBL67890 | ChEMBL | -9.8 | 0.82 |

| PARENT-CMPD | (Internal) | -9.2 | 1.00 |

Analytical and Spectroscopic Characterization in Research on 2 Benzyl 1h Indol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For (2-benzyl-1H-indol-5-yl)methanamine, both ¹H NMR and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (CH₂), the aminomethyl protons (CH₂NH₂), the amine protons (NH₂), and the indole NH proton. The coupling patterns (splitting of signals) would help to establish the substitution pattern on the aromatic rings. For instance, the protons on the indole ring would exhibit splitting patterns characteristic of a 1,2,5-trisubstituted benzene (B151609) ring moiety.

¹³C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct peaks for each unique carbon atom, including the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methylene groups.

While specific experimental data for this compound is not widely published, data from structurally similar compounds can provide insight into the expected chemical shifts. For example, studies on related 2-substituted and 5-substituted indoles are used to predict the spectral features.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary in different deuterated solvents.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole NH | 10.5 - 11.5 | Broad Singlet |

| Aromatic CH (Indole & Benzyl) | 6.5 - 7.8 | Multiplet |

| Indole H-3 | 6.3 - 6.5 | Singlet/Triplet |

| Benzyl CH₂ | 4.0 - 4.2 | Singlet |

| Aminomethyl CH₂ | 3.8 - 4.0 | Singlet |

| Amine NH₂ | 1.5 - 2.5 | Broad Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₁₆H₁₆N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The expected exact mass can be calculated and compared with the experimentally determined value, typically within a very small margin of error (e.g., ±5 ppm). This provides strong evidence for the chemical formula.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The most prominent fragment would be expected from the benzylic cleavage, resulting in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another characteristic fragmentation pathway would involve the loss of the aminomethyl group. The molecular ion peak (M⁺) would also be observed.

Table 2: Expected Mass Spectrometry Data for this compound

| Data Type | Expected Value | Significance |

| Molecular Formula | C₁₆H₁₆N₂ | - |

| Exact Mass | 236.1313 | Confirmation of elemental composition |

| Molecular Ion (M⁺) | m/z 236 | Corresponds to the molecular weight |

| Key Fragment | m/z 91 | Tropylium ion (C₇H₇⁺), characteristic of a benzyl group |

| Key Fragment | m/z 206 | Loss of the aminomethyl group ([M-CH₂NH₂]⁺) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is often used as a rapid and simple method to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is dependent on the compound's polarity and the solvent system used.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of purity. A sample of the compound is passed through a column, and a detector measures the amount of substance eluting over time. A pure sample of this compound would ideally show a single sharp peak. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for compounds of this nature. The purity is typically determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the indole and the primary amine would appear as distinct bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be slightly below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) corresponding to the π → π* transitions of the indole nucleus. The exact position of these maxima can be influenced by the substitution pattern on the indole ring.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Expected Absorption | Functional Group/Transition |

| IR | 3200-3500 cm⁻¹ | N-H stretching (indole and amine) |

| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretching |

| IR | 2850-2960 cm⁻¹ | Aliphatic C-H stretching |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C stretching |

| UV-Vis | ~220 nm and ~280 nm | π → π* transitions of the indole chromophore |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of high quality is required. If a suitable crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide a wealth of information.

Emerging Research Applications and Future Directions for 2 Benzyl 1h Indol 5 Yl Methanamine

Role as a Precursor in Complex Molecule Synthesis

The (2-benzyl-1H-indol-5-yl)methanamine framework is a valuable starting point for the synthesis of more complex molecules with diverse biological activities. The primary amine group at the 5-position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of amides, sulfonamides, and other functional groups. This adaptability makes it a key building block in the generation of compound libraries for drug discovery.

For instance, the synthesis of novel indol-2-yl-methanamine derivatives has been achieved starting from ortho-substituted phenylacetic acids, demonstrating a straightforward procedure to generate a variety of substituted compounds. researchgate.net Furthermore, the 2-benzylindole core is a common feature in many synthetic targets. A general procedure for the preparation of 2-benzyl-1-(phenylsulfonyl)-1H-indole highlights the accessibility of this key structural element. rsc.org

The strategic placement of the benzyl (B1604629) group at the 2-position and the methanamine at the 5-position allows for the exploration of structure-activity relationships in a targeted manner. By modifying these groups, chemists can fine-tune the properties of the resulting molecules to enhance their biological efficacy. The synthesis of complex heterocyclic systems, such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, showcases the utility of related indole (B1671886) precursors in multicomponent reactions to build intricate molecular architectures. mdpi.com

Potential as a Research Probe for Biological Systems

A research probe is a molecule used to study biological systems, often by interacting with a specific target. While this compound has not yet been explicitly developed as a research probe, its structural characteristics suggest its potential in this area. The indole nucleus can be readily functionalized with reporter groups, such as fluorescent tags or biotin, which would allow for the visualization and tracking of the molecule's interactions within a cell.

The development of such probes would be invaluable for target identification and validation. By observing where the labeled this compound localizes within a cell or which proteins it binds to, researchers could gain crucial insights into its mechanism of action. This information is a critical step in the drug discovery process. nih.gov The synthesis of related imidazolines, which are also valuable ligands for receptors and intermediates in catalysis, demonstrates that similar heterocyclic structures can be prepared and potentially adapted for use as research probes. researchgate.net

Untapped Therapeutic Avenues (Preclinical Exploration)

The therapeutic potential of this compound can be inferred from the diverse biological activities reported for its structural analogues. These preclinical findings suggest several promising avenues for future investigation.

Antiviral Activity: Derivatives of 1H-benzylindole have been identified as novel human immunodeficiency virus (HIV) integrase strand transfer inhibitors. nih.gov This suggests that the 2-benzylindole scaffold could be a promising starting point for the development of new anti-HIV agents.

Antimicrobial and Antifungal Activity: A library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates has been synthesized and shown to have potent antimycobacterial activity, including against drug-resistant strains of Mycobacterium tuberculosis. nih.gov Furthermore, 3-substituted-1H-imidazol-5-yl-1H-indoles have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings highlight the potential of the core structure in combating infectious diseases.

Antiparasitic Activity: N-benzyl-1H-benzimidazol-2-amine derivatives have been evaluated for their in vitro activity against various Leishmania species, the causative agents of leishmaniasis. nih.gov One derivative was found to inhibit the arginase enzyme in Leishmania mexicana, a potential therapeutic target. nih.gov

Anticancer and Radiosensitizing Activity: Substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine-based compounds have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in cancer therapy. researchgate.net Additionally, novel (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones have been identified as potent radiosensitizing agents, enhancing the efficacy of radiation therapy in cancer treatment. nih.gov

Neurological Activity: Derivatives of 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione have shown a dual affinity for the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT), suggesting potential applications in the treatment of depression and other neurological disorders. researchgate.net

The following table summarizes the preclinical findings for compounds structurally related to this compound:

| Therapeutic Area | Related Compound Class | Investigated Target/Activity | Reference |

| Antiviral | 1H-Benzylindole derivatives | HIV integrase inhibition | nih.gov |

| Antimicrobial | Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Antimycobacterial activity | nih.gov |

| Antimicrobial | 3-Substituted-1H-imidazol-5-yl-1H-indoles | Anti-MRSA activity | nih.gov |

| Antiparasitic | N-benzyl-1H-benzimidazol-2-amine derivatives | Anti-leishmanial activity, arginase inhibition | nih.gov |

| Anticancer | Substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazines | VEGFR-2 kinase inhibition | researchgate.net |

| Radiosensitizing | (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones | Radiosensitization of cancer cells | nih.gov |

| Neurological | 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A receptor and SERT affinity | researchgate.net |

Development of Advanced Synthetic Methodologies

The efficient synthesis of this compound and its derivatives is crucial for enabling further research. While classical indole syntheses are well-established, the development of more advanced, efficient, and versatile methodologies remains an active area of research.

A novel synthesis of indol-2-yl-methanamine derivatives has been reported, which utilizes readily available phenylacetic acid derivatives as starting materials. researchgate.net This approach offers a straightforward route to a variety of substituted indoles. Additionally, multicomponent reactions are emerging as powerful tools for the rapid construction of complex molecular scaffolds. The synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through a one-pot, multicomponent reaction highlights the potential of such strategies to generate diverse indole-containing compounds with high efficiency. researchgate.net

Future efforts in this area will likely focus on the development of catalytic and asymmetric methods to control the stereochemistry of the final products, which is often critical for biological activity. The use of flow chemistry and other modern synthetic technologies could also streamline the production of these compounds, making them more accessible for biological screening.

Unexplored Biological Targets and Mechanistic Pathways

The diverse biological activities observed for analogues of this compound suggest that this core structure may interact with a wide range of biological targets. While some potential targets have been identified for related compounds, such as HIV integrase, VEGFR-2 kinase, and various microbial enzymes, the specific targets for this compound itself remain to be elucidated. nih.govresearchgate.net

Target identification studies will be essential to uncover the full therapeutic potential of this compound. Modern approaches, such as affinity-based pull-down assays and label-free methods, can be employed to identify the proteins that bind to this compound. nih.gov Once a target is identified, further mechanistic studies will be needed to understand how the compound modulates the target's function and the downstream cellular consequences.

The exploration of these unexplored biological targets and mechanistic pathways could lead to the discovery of novel therapeutic applications for this compound and its derivatives, potentially addressing unmet medical needs in a variety of disease areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.